molecular formula C15H16N2O B485256 4-ethyl-N-(4-methyl-2-pyridinyl)benzamide CAS No. 903091-78-1

4-ethyl-N-(4-methyl-2-pyridinyl)benzamide

Cat. No.: B485256
CAS No.: 903091-78-1
M. Wt: 240.3g/mol
InChI Key: GGOXZRSDJLPGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-methyl-2-pyridinyl)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-methyl-2-pyridinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(4-methyl-2-pyridinyl)benzamide stands out due to its ethyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .

Properties

CAS No.

903091-78-1

Molecular Formula

C15H16N2O

Molecular Weight

240.3g/mol

IUPAC Name

4-ethyl-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O/c1-3-12-4-6-13(7-5-12)15(18)17-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H,16,17,18)

InChI Key

GGOXZRSDJLPGBO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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